molecular formula C8H14O2 B6203649 1-methoxy-3-methylcyclopentane-1-carbaldehyde, Mixture of diastereomers CAS No. 854915-94-9

1-methoxy-3-methylcyclopentane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6203649
CAS No.: 854915-94-9
M. Wt: 142.2
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Description

1-methoxy-3-methylcyclopentane-1-carbaldehyde, a mixture of diastereomers, is a chemical compound with a complex structure that exhibits high perplexity. This compound is used in various scientific research applications due to its unique properties and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-methylcyclopentane-1-carbaldehyde involves several steps, typically starting with the cyclopentane ring formation followed by functional group modifications. One common synthetic route includes:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step often involves the use of methanol and a suitable catalyst to introduce the methoxy group at the desired position.

    Addition of the methyl group: Methylation reactions using methyl iodide or similar reagents can be employed.

    Formation of the carbaldehyde group: This step typically involves oxidation reactions using reagents like pyridinium chlorochromate (PCC) or other oxidizing agents.

Industrial Production Methods

In industrial settings, the production of 1-methoxy-3-methylcyclopentane-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: 1-methoxy-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-methoxy-3-methylcyclopentane-1-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

1-methoxy-3-methylcyclopentane-1-carbaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and studying enzyme interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-2-methylcyclopentane-1-carbaldehyde: Similar structure but different position of the methyl group.

    1-methoxy-3-ethylcyclopentane-1-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-methoxy-3-methylcyclopentane-1-carbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications in scientific research. The mixture of diastereomers adds to its complexity and potential for diverse interactions in chemical and biological systems.

Properties

CAS No.

854915-94-9

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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